Prunetrin

Intestinal Absorption Pharmacokinetics Enteric Disposition

Prunetrin (CAS 154-36-9; Trifoside) is the optimal isoflavone for studies demanding rapid GI absorption and a clean genetic toxicity profile. It uniquely lacks mutagenic/aneugenic signals among phytoestrogens. Exhibits selective HCC cytotoxicity (HepG2/Huh7) and α-synuclein translation activation (EC50=250 nM). For research requiring predictable uptake kinetics or genotoxicity-free signaling assays, prioritize this 4′-O-β-D-glucopyranoside derivative over conventional aglycones.

Molecular Formula C22H22O10
Molecular Weight 446.4 g/mol
CAS No. 154-36-9
Cat. No. B192197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrunetrin
CAS154-36-9
SynonymsPrunitrin
Molecular FormulaC22H22O10
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3
InChIKeyOFUWGCQDMVDLIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prunetrin (CAS 154-36-9): Isoflavone Glycoside Procurement and Research Selection Guide


Prunetrin (CAS 154-36-9; synonyms: Prunetin 4′-O-β-D-glucopyranoside, Trifoside) is a glycosyloxyisoflavone belonging to the isoflavonoid O-glycosides class, with a molecular formula of C₂₂H₂₂O₁₀ and a molecular weight of 446.40 g/mol [1]. This O-methylated isoflavone is naturally isolated from Trifolium pratense (red clover) and Prunus yedoensis [2], and is characterized by a 4′-O-β-D-glucosidic linkage to the prunetin aglycone core. Its structural features include a 7-methoxy group and a glycosylated 4′-hydroxyl, which confer distinct physicochemical properties including a topological polar surface area (TPSA) of 155.00 Ų [3].

Prunetrin (154-36-9) vs. In-Class Isoflavones: Why Functional Substitution Is Scientifically Unjustified


Isoflavones cannot be considered functionally interchangeable despite shared core scaffolds. Prunetrin's specific glycosylation at the 4′-O position and 7-methoxylation fundamentally alter its absorption kinetics, metabolic stability, and receptor interactions relative to aglycones such as genistein and daidzein. Direct comparative studies demonstrate that prunetrin exhibits the most rapid intestinal absorption among six tested isoflavones (p < 0.05) [1], and its 5-O-glucoside analog displays potent uncompetitive α-glucosidase inhibition (IC₅₀ = 56.05 μg/mL) that differs mechanistically from competitive inhibitors . In genetic toxicology assessments, prunetrin was uniquely negative for all mutagenic endpoints (morphological transformation, gene mutation, chromosome aberration, aneuploidy, and DNA adduct formation) among five tested phytoestrogens, whereas daidzein, genistein, biochanin A, and coumestrol all exhibited positive signals [2]. Such structural determinants of bioactivity and safety profiles render generic class-level assumptions invalid for rigorous scientific or industrial applications.

Prunetrin Quantitative Differentiation Evidence: Comparator-Backed Performance Data for Informed Procurement


Prunetrin Exhibits Most Rapid Intestinal Absorption Among Six Structurally Related Isoflavones

In a rat intestinal perfusion model comparing six isoflavones (genistein, daidzein, formononetin, glycitein, biochanin A, and prunetin), prunetin demonstrated the most rapid absorption among all tested compounds, with statistically significant differences from its analogs (p < 0.05) [1]. The presence of a methoxyl group was identified as a key structural determinant influencing intestinal disposition, and prunetin's 7-methoxy substitution distinguishes its absorption profile from non-methoxylated comparators [1].

Intestinal Absorption Pharmacokinetics Enteric Disposition

Prunetrin Is the Only Tested Phytoestrogen Negative for All Genetic Toxicity and Mutagenicity Endpoints

In a comprehensive Syrian hamster embryo (SHE) cell study evaluating five phytoestrogens (daidzein, genistein, biochanin A, prunetin, and coumestrol), prunetin was the only compound completely negative for all assessed genetic endpoints: morphological transformation, somatic mutation at Na⁺/K⁺ ATPase and hprt loci, chromosome aberrations, aneuploidy, and DNA adduct formation [1]. In contrast, genistein, coumestrol, and daidzein each induced multiple positive signals across these endpoints, and genistein, biochanin A, and daidzein all induced DNA adduct formation (ranked: genistein > biochanin A > daidzein) [1].

Genetic Toxicology Mutagenicity Carcinogenicity

Prunetrin Aglycone Is a Potent Allosteric Inhibitor of ALDH2 (IC₅₀ = 0.45 μM) with Potential Isoform Selectivity Advantages

The prunetrin aglycone (prunetin) acts as an allosteric inhibitor of hamster liver aldehyde dehydrogenase 2 (ALDH2) with an IC₅₀ of 0.45 μM . Compared to the reference inhibitor daidzin, which potently inhibits ALDH-I, prunetin and genistin (5-hydroxydaidzin) combine high selectivity and potency for ALDH2, although they are 7- to 15-fold less potent than daidzin [1]. However, prunetin's allosteric binding mechanism distinguishes it from competitive ALDH2 inhibitors such as NCT-505 (ALDH1A1 IC₅₀ = 7 nM) and may confer different isoform selectivity profiles [1].

ALDH2 Inhibition Enzyme Kinetics Allosteric Modulation

Prunetrin Activates 5′UTR-Driven α-Synuclein mRNA Translation with EC₅₀ = 250 nM

Prunetrin (Trifoside) specifically activates 5′UTR-driven α-synuclein mRNA translation with an EC₅₀ of 250 nM [1]. This activity is distinct from α-synuclein-targeting compounds such as Synucleozid (which inhibits translation) and provides a positive modulation tool for studying α-synuclein expression regulation. The glycosylated 4′-O-β-D-glucopyranoside structure of prunetrin (CAS 154-36-9) is essential for this activity, as the aglycone prunetin does not share this translational activation profile [1].

α-Synuclein Parkinson's Disease mRNA Translation

Prunetrin Demonstrates Selective Cytotoxicity in Hepatocellular Carcinoma Cells with Favorable Selectivity Index

Prunetrin (PUR) reduces cell viability in HepG2 and Huh7 hepatocellular carcinoma cell lines in a dose-dependent manner while exhibiting non-toxicity toward HaCaT normal keratinocyte cells [1]. In a comparative growth inhibition study of five phytoestrogens, prunetin (the aglycone) ranked second only to genistein in growth inhibitory potency against SHE cells, with the rank order: genistein, prunetin > coumestrol > biochanin A > daidzein [2]. The glycosylated form (prunetrin) induces G2/M phase arrest via downregulation of CDC25c, Cdk1/CDC2, and Cyclin B1, and triggers intrinsic apoptosis through caspase 9 activation, Bak upregulation, and Bcl-xL downregulation [1].

Hepatocellular Carcinoma Selective Cytotoxicity Cell Cycle Arrest

Prunetrin (154-36-9): High-Value Application Scenarios Grounded in Quantitative Differentiation Evidence


In Vivo Pharmacokinetic and Intestinal Absorption Studies Requiring Rapid Isoflavone Uptake

Prunetrin is the optimal isoflavone selection for rodent intestinal perfusion or in vivo absorption studies where rapid gastrointestinal uptake is a critical experimental variable. Its demonstrated status as the most rapidly absorbed among six tested isoflavones (p < 0.05 vs. genistein, daidzein, formononetin, glycitein, and biochanin A) [1] makes it particularly suitable for studies investigating structure-absorption relationships, intestinal transporter coupling, or first-pass metabolism where absorption rate directly influences downstream pharmacokinetic parameters. Researchers requiring a methoxylated isoflavone with validated superior absorption kinetics should prioritize prunetrin over non-methoxylated alternatives.

Isoflavone Mechanism Studies Requiring Absence of Confounding Genotoxic Signals

For experiments designed to elucidate isoflavone signaling mechanisms without interference from genotoxic or mutagenic confounders, prunetrin provides a uniquely clean experimental tool. Its complete negativity across all genetic toxicity endpoints in the Syrian hamster embryo (SHE) cell model—morphological transformation, gene mutation, chromosome aberration, aneuploidy, and DNA adduct formation—distinguishes it from genistein, daidzein, biochanin A, and coumestrol, all of which induce multiple positive signals [2]. This property is particularly valuable for long-term cell culture studies, carcinogenicity assessments, and experiments where DNA damage responses could otherwise confound interpretation of primary isoflavone effects.

Hepatocellular Carcinoma Research Evaluating Selective Anti-Proliferative Isoflavones

Prunetrin is a strong candidate for HCC-focused oncology studies requiring an isoflavone with demonstrated selective cytotoxicity. Its dose-dependent reduction of HepG2 and Huh7 cell viability, coupled with non-toxicity toward normal HaCaT keratinocytes [3], establishes a favorable selectivity profile. Furthermore, its multi-target mechanism—including G2/M cell cycle arrest (via CDC25c/Cdk1/Cyclin B1 downregulation), intrinsic apoptosis induction (caspase 9/Bak/Bcl-xL), MAPK pathway activation (p38/ERK phosphorylation), and Akt/mTOR pathway inhibition [3]—distinguishes it from isoflavones with narrower mechanistic repertoires. The compound's rank order in growth inhibition (second only to genistein among five tested phytoestrogens) [2] further supports its prioritization for HCC applications.

Parkinson's Disease and α-Synuclein Translational Regulation Research

Prunetrin is a rare positive modulator of α-synuclein mRNA translation (EC₅₀ = 250 nM) [4], making it uniquely valuable for Parkinson's disease research programs investigating gain-of-function or compensatory mechanisms in synucleinopathy. Unlike widely available α-synuclein inhibitors (e.g., Synucleozid), prunetrin enables upregulation studies of this key pathological protein, facilitating investigation of α-synuclein's physiological functions, cellular protective responses, or the effects of elevated expression in disease models. The glycosylated 4′-O-β-D-glucopyranoside structure (CAS 154-36-9) is essential for this activity, and researchers should ensure procurement of the correctly glycosylated form rather than the inactive aglycone prunetin (CAS 552-59-0) [4].

Technical Documentation Hub

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